Ethyl 2-acetyl-4,4-dichloro-2-(methoxymethyl)but-3-enoate
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Overview
Description
Ethyl 2-acetyl-4,4-dichloro-2-(methoxymethyl)but-3-enoate is an organic compound with a complex structure that includes multiple functional groups such as esters, ketones, and halides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-acetyl-4,4-dichloro-2-(methoxymethyl)but-3-enoate typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with ethyl chloroacetate, followed by chlorination and acetylation steps. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-acetyl-4,4-dichloro-2-(methoxymethyl)but-3-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions.
Major Products
The major products formed from these reactions include various substituted derivatives, such as amino or thiol analogs, as well as oxidized or reduced forms of the original compound.
Scientific Research Applications
Ethyl 2-acetyl-4,4-dichloro-2-(methoxymethyl)but-3-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which ethyl 2-acetyl-4,4-dichloro-2-(methoxymethyl)but-3-enoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, thereby modulating their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-acetyl-4-chloro-2-(methoxymethyl)but-3-enoate
- Ethyl 2-acetyl-4,4-dichloro-2-(hydroxymethyl)but-3-enoate
- Ethyl 2-acetyl-4,4-dichloro-2-(ethoxymethyl)but-3-enoate
Uniqueness
Ethyl 2-acetyl-4,4-dichloro-2-(methoxymethyl)but-3-enoate is unique due to the presence of both acetyl and dichloro groups, which confer distinct reactivity and potential for diverse chemical transformations. Its methoxymethyl group also provides additional sites for chemical modification, making it a versatile compound for various applications.
Properties
CAS No. |
105442-54-4 |
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Molecular Formula |
C10H14Cl2O4 |
Molecular Weight |
269.12 g/mol |
IUPAC Name |
ethyl 2-acetyl-4,4-dichloro-2-(methoxymethyl)but-3-enoate |
InChI |
InChI=1S/C10H14Cl2O4/c1-4-16-9(14)10(6-15-3,7(2)13)5-8(11)12/h5H,4,6H2,1-3H3 |
InChI Key |
JNDJJRVOPDRMSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(COC)(C=C(Cl)Cl)C(=O)C |
Origin of Product |
United States |
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